Glycine lauryl ester hydrochloride

Description

BenchChem offers high-quality Glycine lauryl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine lauryl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

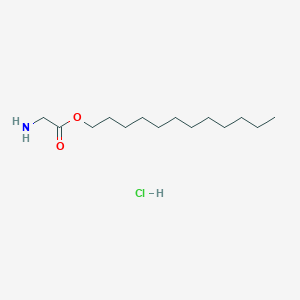

dodecyl 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQABHIYZDIJESE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614405 |

Source

|

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16194-11-9 |

Source

|

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of Glycine lauryl ester hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine lauryl ester hydrochloride is a cationic surfactant derived from the simple amino acid glycine and the fatty alcohol lauryl alcohol. Its amphipathic nature, combining a hydrophilic amino acid head group with a lipophilic lauryl tail, underpins its surface-active properties and potential biological activities. This technical guide provides a comprehensive overview of the known properties of Glycine lauryl ester hydrochloride, including its physicochemical characteristics, a proposed synthesis methodology, and its potential as an antimicrobial agent. Due to the limited availability of specific experimental data for this compound, some information presented is based on general knowledge of similar long-chain amino acid esters and should be considered as a starting point for further investigation.

Physicochemical Properties

Glycine lauryl ester hydrochloride is typically described as a white to off-white crystalline powder.[1][2] Its molecular and physical properties are summarized in the table below. It is important to note that while a melting point has been reported by a single source, other physical properties such as boiling point and density have not been experimentally determined and are therefore not included. The solubility of this compound has been qualitatively described with some contradiction in the literature, indicating it may be sparingly soluble in water while being more soluble in lipids.[1]

| Property | Value | Source(s) |

| CAS Number | 16194-11-9 | [3] |

| Molecular Formula | C₁₄H₃₀ClNO₂ | [3][4] |

| Molecular Weight | 279.85 g/mol | [5][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 95 °C | |

| Solubility | Soluble in water, lipid-soluble (qualitative) | [1][2] |

Synthesis

References

- 1. Glycine lauryl ester hydrochloride | 16194-11-9 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Glycine lauryl ester hydrochloride | C14H30ClNO2 | CID 21477529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16194-11-9 CAS MSDS (Glycine lauryl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

Glycine lauryl ester hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycine Lauryl Ester Hydrochloride, a cationic surfactant with significant potential in pharmaceutical and research applications. This document details its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Glycine lauryl ester hydrochloride is the hydrochloride salt of the lauryl ester of the amino acid glycine. Its amphiphilic nature, with a hydrophilic glycine headgroup and a lipophilic lauryl tail, underpins its surfactant properties and biological activity.

Table 1: Physicochemical Properties of Glycine Lauryl Ester Hydrochloride

| Property | Value | Reference |

| CAS Number | 16194-11-9 | [1] |

| Molecular Formula | C₁₄H₃₀ClNO₂ | [1] |

| Molecular Weight | 279.84 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Synthesis of Glycine Lauryl Ester Hydrochloride

The synthesis of glycine lauryl ester hydrochloride is typically achieved through the esterification of glycine with lauryl alcohol, followed by conversion to the hydrochloride salt. While various methods exist for the synthesis of N-acyl amino acid esters, a common approach involves direct esterification in the presence of an acid catalyst.[2][3][4]

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of amino acid esters, which can be adapted for glycine lauryl ester hydrochloride.

Materials:

-

Glycine

-

Lauryl alcohol (Dodecanol)

-

Thionyl chloride (SOCl₂) or anhydrous Hydrochloric Acid (HCl) gas

-

Anhydrous ethanol or other suitable solvent

-

Diethyl ether

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Esterification:

-

In a round-bottom flask, suspend glycine in an excess of lauryl alcohol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride or bubble anhydrous HCl gas through the mixture with constant stirring. This serves as the catalyst and facilitates the formation of the hydrochloride salt.

-

After the addition of the catalyst, equip the flask with a reflux condenser and heat the mixture under reflux for several hours to drive the esterification reaction to completion. The reaction temperature and time will need to be optimized.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, glycine lauryl ester hydrochloride, may precipitate out of the solution upon cooling. If not, the excess lauryl alcohol and solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add cold diethyl ether to induce crystallization.

-

Collect the purified crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Logical Workflow for Synthesis:

Caption: Synthesis workflow for Glycine Lauryl Ester Hydrochloride.

Biological Activity and Mechanism of Action

Glycine lauryl ester hydrochloride exhibits significant antimicrobial properties, characteristic of cationic surfactants. Its primary mechanism of action involves the disruption of microbial cell membranes.

Antimicrobial Mechanism

The positively charged headgroup of the molecule interacts electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Diagram of Antimicrobial Mechanism:

Caption: Mechanism of bacterial cell membrane disruption.

Antimicrobial Efficacy

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Table 2: Reported Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32 | [5] |

| Escherichia coli | Not explicitly stated, but activity is noted | [5] |

| Various Bacteria | 32 - >520 (for glycine) | [6][7] |

Note: The MIC values for glycine are provided for context, as specific and extensive MIC data for glycine lauryl ester hydrochloride against a wide range of pathogens is limited in the reviewed literature.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Glycine lauryl ester hydrochloride

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Serial Dilution: Prepare a stock solution of glycine lauryl ester hydrochloride in a suitable solvent. Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of any potential therapeutic agent against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HeLa, 16HBE14o-)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Glycine lauryl ester hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of glycine lauryl ester hydrochloride in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[8][9][10][11]

Table 3: Comparative Cytotoxicity Data for Cationic Surfactants

| Surfactant | Cell Line | IC₅₀ (µg/mL) | Reference |

| Various Cationic Surfactants | HeLa | Varies with chain length | [9] |

| Non-ionic Surfactants | 16HBE14o- | 60 - 80 | [11] |

| Labrasol® | WM164 | Significantly lower than with CV | [8] |

Potential Applications in Drug Development

The properties of glycine lauryl ester hydrochloride make it a candidate for various applications in drug development:

-

Antimicrobial Agent: As a standalone antimicrobial or as an excipient with antimicrobial properties in topical and pharmaceutical formulations.

-

Permeation Enhancer: Its surfactant properties may allow it to transiently disrupt epithelial barriers, potentially enhancing the delivery of other therapeutic agents.

-

Drug Delivery Systems: Its ability to form micelles could be exploited for the solubilization and delivery of poorly water-soluble drugs.

Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. Glycine lauryl ester hydrochloride | C14H30ClNO2 | CID 21477529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Glycine lauryl ester hydrochloride | 16194-11-9 | Benchchem [benchchem.com]

- 6. makingpharmaindustry.it [makingpharmaindustry.it]

- 7. mdpi.com [mdpi.com]

- 8. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Glycine Lauryl Ester Hydrochloride in Various Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine lauryl ester hydrochloride is a cationic surfactant with applications in pharmaceutical formulations as an excipient, owing to its surface-active properties that can enhance the dissolution and absorption of poorly soluble drugs. A thorough understanding of its solubility characteristics in various aqueous buffer systems is paramount for effective formulation development, ensuring product stability and predictable in vivo performance. This technical guide provides a comprehensive overview of the factors influencing the solubility of Glycine lauryl ester hydrochloride, detailed experimental protocols for its quantification, and a discussion of the implications for drug development.

Introduction

Glycine lauryl ester hydrochloride (GLE-HCl) is an amino acid-based surfactant, consisting of a hydrophilic glycine headgroup and a hydrophobic lauryl (dodecyl) tail.[1][2] Its amphiphilic nature dictates its behavior in aqueous solutions, including its tendency to form micelles above a certain concentration known as the critical micelle concentration (CMC). The solubility of GLE-HCl is not a fixed value but is influenced by the physicochemical properties of the solvent, particularly pH and the presence of other ions, which are typically controlled in pharmaceutical formulations through the use of buffers.

The hydrochloride salt form generally enhances water solubility compared to the free base.[1] However, the long lauryl chain contributes to its lipophilic character, resulting in what is often described as low or limited water solubility.[1] This guide will delve into the specifics of GLE-HCl solubility in commonly used pharmaceutical buffers: phosphate, citrate, acetate, and Tris buffers.

Physicochemical Properties of Glycine Lauryl Ester Hydrochloride

A summary of the key physicochemical properties of Glycine lauryl ester hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of Glycine Lauryl Ester Hydrochloride

| Property | Value | Reference |

| Chemical Name | Dodecyl 2-aminoacetate hydrochloride | [3] |

| Synonyms | Glycine lauryl ester HCl, Dodecyl glycinate hydrochloride | [3] |

| CAS Number | 16194-11-9 | [4] |

| Molecular Formula | C₁₄H₃₀ClNO₂ | [3] |

| Molecular Weight | 279.85 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| General Solubility | Soluble in water; lipid-soluble | [1][2] |

Factors Influencing Solubility

The aqueous solubility of Glycine lauryl ester hydrochloride is a complex interplay of several factors:

-

pH: The ionization state of the primary amine group of the glycine moiety is pH-dependent. At pH values below its pKa, the amine group is protonated (cationic), which generally favors higher aqueous solubility. As the pH increases above the pKa, the amine group becomes deprotonated (neutral), leading to a decrease in solubility.

-

Buffer System: The composition of the buffer can influence solubility through ionic strength effects and potential interactions between the buffer ions and the surfactant molecule.

-

Temperature: Solubility is generally temperature-dependent, though the specific relationship for GLE-HCl is not widely reported.

-

Micellization: Above its critical micelle concentration (CMC), GLE-HCl molecules self-assemble into micelles. This phenomenon can significantly increase the apparent solubility of the compound, as the micelles can solubilize excess GLE-HCl molecules.

Experimental Determination of Solubility

The equilibrium solubility of Glycine lauryl ester hydrochloride in different buffers can be reliably determined using the shake-flask method.[6][7][8]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of Glycine lauryl ester hydrochloride in phosphate, citrate, acetate, and Tris buffers at various pH values.

Materials:

-

Glycine lauryl ester hydrochloride (purity ≥ 95%)

-

Phosphate buffer solutions (0.1 M) at pH 6.8 and 7.4

-

Citrate buffer solutions (0.1 M) at pH 4.0 and 5.0

-

Acetate buffer solutions (0.1 M) at pH 4.5 and 5.5

-

Tris-HCl buffer solutions (0.1 M) at pH 7.5 and 8.5

-

Deionized water

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Glycine lauryl ester hydrochloride to separate scintillation vials, ensuring a solid phase remains at equilibrium.

-

To each vial, add 10 mL of the respective buffer solution.

-

Securely cap the vials and place them on an orbital shaker set at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Glycine lauryl ester hydrochloride.

-

A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), with UV detection at an appropriate wavelength (e.g., 210 nm).[1]

-

Diagram of the Experimental Workflow:

Caption: Experimental workflow for determining the solubility of Glycine lauryl ester hydrochloride.

Solubility Data in Different Buffers (Hypothetical Data)

The following tables present hypothetical but plausible solubility data for Glycine lauryl ester hydrochloride in various buffer systems at 25 °C, based on the expected chemical behavior of the compound.

Table 2: Solubility of Glycine Lauryl Ester Hydrochloride in Phosphate Buffer

| Buffer (0.1 M) | pH | Solubility (mg/mL) |

| Phosphate | 6.8 | 1.5 |

| Phosphate | 7.4 | 1.2 |

Table 3: Solubility of Glycine Lauryl Ester Hydrochloride in Citrate Buffer

| Buffer (0.1 M) | pH | Solubility (mg/mL) |

| Citrate | 4.0 | 5.8 |

| Citrate | 5.0 | 4.2 |

Table 4: Solubility of Glycine Lauryl Ester Hydrochloride in Acetate Buffer

| Buffer (0.1 M) | pH | Solubility (mg/mL) |

| Acetate | 4.5 | 5.1 |

| Acetate | 5.5 | 3.5 |

Table 5: Solubility of Glycine Lauryl Ester Hydrochloride in Tris Buffer

| Buffer (0.1 M) | pH | Solubility (mg/mL) |

| Tris-HCl | 7.5 | 1.1 |

| Tris-HCl | 8.5 | 0.8 |

Discussion and Implications for Drug Development

The hypothetical data illustrates the significant impact of pH on the solubility of Glycine lauryl ester hydrochloride. The solubility is expected to be higher in acidic conditions (citrate and acetate buffers) where the primary amine group of the glycine moiety is fully protonated, enhancing its interaction with water. As the pH increases towards and beyond the pKa of the amine group (typically around 7-8 for the α-amino group of glycine esters), the degree of protonation decreases, leading to a reduction in solubility, as seen in the phosphate and Tris buffers.

This pH-dependent solubility is a critical consideration in the development of oral and parenteral formulations. For instance, in the acidic environment of the stomach, GLE-HCl would be more soluble, potentially aiding in the dissolution of co-formulated drugs. Conversely, in the more neutral to slightly alkaline environment of the small intestine, its solubility would decrease.

Logical Relationship between pH, Ionization, and Solubility:

Caption: Relationship between pH, ionization state, and solubility of Glycine lauryl ester hydrochloride.

Conclusion

The solubility of Glycine lauryl ester hydrochloride is a critical parameter in pharmaceutical formulation development. This technical guide has provided a framework for understanding and determining its solubility in various buffer systems. The provided experimental protocol for the shake-flask method offers a reliable approach for generating the necessary data. The strong pH-dependence of GLE-HCl solubility, with higher solubility in acidic conditions, must be taken into account to ensure the desired performance and stability of the final drug product. Further studies to determine the critical micelle concentration in these buffer systems would provide a more complete picture of its behavior in solution.

References

- 1. Glycine lauryl ester hydrochloride | 16194-11-9 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Glycine lauryl ester hydrochloride | C14H30ClNO2 | CID 21477529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Glycine lauryl ester hydroChloride, CasNo.16194-11-9 BOC Sciences United States [bocscichem.lookchem.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of Glycine Lauryl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of amino acid-based surfactants, with a specific focus on Glycine Lauryl Ester Hydrochloride. Due to the limited availability of direct experimental data for Glycine Lauryl Ester Hydrochloride in public literature, this guide also includes comparative data for structurally similar surfactants to provide a thorough context for researchers in drug development and formulation.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defined as the concentration at which surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases and surpasses the CMC, any additional surfactant molecules will preferentially form micelles.[1] This phenomenon is crucial in a variety of applications, including drug delivery, solubilization of poorly soluble compounds, and emulsion stabilization, as the formation of micelles creates hydrophobic microenvironments within the bulk aqueous phase.

Glycine lauryl ester hydrochloride is a cationic surfactant derived from the amino acid glycine and lauric acid.[2] Its structure, featuring a hydrophilic glycine headgroup and a hydrophobic lauryl (dodecyl) tail, makes it a promising candidate for pharmaceutical formulations due to its potential for biocompatibility and biodegradability. Understanding its CMC is therefore essential for optimizing its performance in drug delivery systems and other biomedical applications.

Quantitative Data on CMC

| Surfactant Name | Chemical Structure | Type | CMC (mmol/L) | Method of Determination | Temperature (°C) | Reference |

| Sodium Lauroyl Glycinate | CH₃(CH₂)₁₀CONHCH₂COONa | Anionic | 12 | Surface Tensiometry | 25 | |

| Ethyl Lauroyl Arginate (LAE) | CH₃(CH₂)₁₀CONH(CH₂)₃CH(NHC(NH)NH₂)COOC₂H₅·HCl | Cationic | 1.0 - 1.1 | Surface Tensiometry | Not Specified | [3] |

| Glycine Lauryl Ester Hydrochloride | CH₃(CH₂)₁₁OCOCH₂NH₃⁺Cl⁻ | Cationic | Not Experimentally Determined | - | - | - |

Note: The CMC value for Sodium Lauroyl Glycinate is provided as a reference for a surfactant with the same hydrophobic tail and a glycine-derived headgroup, though with an amide linkage and anionic nature.

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the point of abrupt change in the slope of the plotted data. The three most common methods are detailed below.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants. It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution with little to no further decrease in surface tension.

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range both below and above the expected CMC. High-purity water should be used to avoid interference from impurities.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution. The instrument should be properly calibrated before use.

-

Measurement: The surface tension of each solution is measured at a constant temperature. It is crucial to allow the system to reach equilibrium before each measurement, as the migration of surfactant monomers to the interface can be time-dependent.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot typically shows two linear regions. The CMC is determined from the intersection of the two lines.

Conductivity Measurement

This method is suitable for ionic surfactants, such as Glycine lauryl ester hydrochloride. It is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions.

Methodology:

-

Preparation of Surfactant Solutions: A stock solution of the ionic surfactant is prepared in deionized water. A series of dilutions are then made to cover the desired concentration range.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is used for the measurements.

-

Measurement: The conductivity of each solution is measured at a constant temperature. The solution should be well-stirred to ensure homogeneity.

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the point of intersection of these two lines.

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles, leading to a change in its fluorescence properties.

Methodology:

-

Preparation of Solutions: A series of surfactant solutions are prepared as in the other methods. A small, constant amount of a fluorescent probe, such as pyrene, is added to each solution. The concentration of the probe should be very low to avoid self-quenching.

-

Instrumentation: A spectrofluorometer is used to record the emission spectra of the probe in each solution.

-

Measurement: The fluorescence emission spectrum of the probe is recorded for each surfactant concentration, typically by exciting at a fixed wavelength (e.g., ~335 nm for pyrene).

-

Data Analysis: A specific feature of the fluorescence spectrum is monitored. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often plotted against the surfactant concentration. A sigmoidal curve is typically observed, and the CMC is determined from the inflection point of this curve.

Signaling Pathways and Logical Relationships

In the context of drug development, the formation of micelles by surfactants like Glycine lauryl ester hydrochloride is not a signaling pathway in the biological sense but rather a physical self-assembly process that is critical for the formulation and delivery of therapeutic agents. The logical relationship governing this process is the balance between the hydrophobic interactions of the lauryl tails and the hydrophilic and electrostatic interactions of the glycine hydrochloride headgroups with the aqueous environment.

Conclusion

While the precise critical micelle concentration of Glycine lauryl ester hydrochloride remains to be experimentally determined and published, this guide provides the necessary theoretical background, comparative data, and detailed experimental protocols for its determination. For researchers and professionals in drug development, understanding the principles of micellization and the methods for characterizing the CMC of novel surfactants is paramount for the successful formulation of effective and stable drug delivery systems. The provided methodologies for surface tensiometry, conductivity measurement, and fluorescence spectroscopy offer robust approaches to empirically determine this crucial parameter.

References

In-Depth Technical Guide to the Safe Handling of Glycine Lauryl Ester Hydrochloride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Glycine lauryl ester hydrochloride (CAS No. 16194-11-9) in a laboratory environment. Due to the limited availability of a specific, official Safety Data Sheet (SDS), this document synthesizes information from available chemical data, supplier information, and safety protocols for structurally related compounds. It is imperative to supplement this guide with institution-specific safety procedures and a thorough risk assessment before commencing any experimental work.

Chemical and Physical Properties

Glycine lauryl ester hydrochloride is the hydrochloride salt of the lauryl ester of the amino acid glycine. It is recognized for its surfactant and antimicrobial properties and is used in various formulations, including personal care products, owing to its mildness and biocompatibility.[1]

| Property | Data | Reference |

| CAS Number | 16194-11-9 | [2] |

| Molecular Formula | C₁₄H₃₀ClNO₂ | [2][3] |

| Molecular Weight | 279.85 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Hazard Identification and Toxicology

Potential Hazards:

-

May cause skin and eye irritation upon direct contact.

-

Inhalation of dust may cause respiratory tract irritation.

-

Ingestion may cause gastrointestinal irritation.

Toxicological Data Summary:

| Metric | Value | Species | Route | Reference |

| LD₅₀ | Data not available | Oral | ||

| LD₅₀ | Data not available | Dermal | ||

| LC₅₀ | Data not available | Inhalation |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling Glycine lauryl ester hydrochloride.

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powder, to minimize dust inhalation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear a laboratory coat and chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |

Fire Fighting and Spill Response

Fire Fighting Measures:

-

Extinguishing Media: Use a water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading.

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, properly labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Storage and Disposal

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Experimental Protocols

While specific experimental protocols for the use of Glycine lauryl ester hydrochloride in drug development are proprietary and not publicly available, a general synthesis procedure can be adapted from methods for similar compounds.

General Synthesis of Glycine Ester Hydrochlorides: The synthesis typically involves the esterification of glycine with the corresponding alcohol (in this case, lauryl alcohol or 1-dodecanol) in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.

Example Procedure (adapted from shorter-chain ester synthesis):

-

Suspend glycine in an excess of lauryl alcohol.

-

Cool the mixture in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the mixture with stirring until the glycine dissolves.

-

Alternatively, thionyl chloride can be added dropwise to the alcoholic solution of glycine.

-

The reaction mixture is then typically heated under reflux for several hours.

-

Upon cooling, the Glycine lauryl ester hydrochloride will precipitate.

-

The crude product is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and can be purified by recrystallization from a suitable solvent like ethanol.

Note: The longer carbon chain of lauryl alcohol may require longer reaction times and adjustments to purification methods compared to shorter-chain alcohols.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of Glycine lauryl ester hydrochloride in a laboratory setting.

Caption: Logical workflow for the safe handling of Glycine lauryl ester hydrochloride.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 16194-11-9 CAS MSDS (Glycine lauryl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Glycine lauryl ester hydrochloride | C14H30ClNO2 | CID 21477529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

In-Depth Technical Guide: Antimicrobial Properties of Glycine Lauryl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine lauryl ester hydrochloride (GLEH), also known as dodecyl glycinate hydrochloride, is a cationic surfactant derived from the amino acid glycine and lauryl alcohol. This compound has garnered significant interest in various research and development sectors, including pharmaceuticals and cosmetics, due to its notable antimicrobial properties and favorable biocompatibility profile. This technical guide provides a comprehensive overview of the antimicrobial characteristics of GLEH, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel compounds with effective microbicidal or microbiostatic activity. Amino acid-based surfactants, such as Glycine lauryl ester hydrochloride, represent a promising class of molecules. Their structure, comprising a hydrophilic amino acid head group and a hydrophobic alkyl chain, allows for potent interaction with and disruption of microbial cell membranes. GLEH's cationic nature further enhances its efficacy against a broad spectrum of microorganisms. This document consolidates the current research on the antimicrobial properties of GLEH, providing a technical foundation for its further investigation and application.

Mechanism of Action

The primary antimicrobial mechanism of Glycine lauryl ester hydrochloride is the disruption of the bacterial cell membrane integrity. This process can be delineated into several key stages:

-

Electrostatic Attraction: As a cationic surfactant, GLEH possesses a positively charged glycine head group. This facilitates an initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

-

Hydrophobic Interaction and Insertion: Following the initial binding, the hydrophobic lauryl tail of the GLEH molecule penetrates the lipid bilayer of the bacterial cell membrane.

-

Membrane Disruption: The insertion of multiple GLEH molecules disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores or micelles within the membrane.

-

Leakage of Intracellular Components: This loss of membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and macromolecules (e.g., RNA, DNA).

-

Cell Death: The uncontrolled efflux of cellular contents and the dissipation of the transmembrane potential ultimately lead to bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of antimicrobial action of Glycine lauryl ester hydrochloride.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of Glycine lauryl ester hydrochloride is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

While specific MIC and MBC values for GLEH are not extensively consolidated across a wide range of organisms in publicly available literature, research on analogous amino acid-based cationic surfactants provides expected ranges of activity. The following table summarizes typical MIC values for similar compounds against common bacterial and fungal strains to provide a comparative context.

| Microorganism | Type | Typical MIC Range (µg/mL) for Amino Acid-Based Cationic Surfactants |

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 64 |

| Bacillus subtilis | Gram-positive Bacteria | 2 - 128 |

| Escherichia coli | Gram-negative Bacteria | 8 - 256 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 16 - 512 |

| Candida albicans | Yeast (Fungus) | 32 - >512 |

Note: The efficacy of GLEH can be influenced by factors such as the specific microbial strain, culture medium composition, and pH.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial properties of Glycine lauryl ester hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely accepted technique for determining the in vitro antimicrobial susceptibility of bacteria.

Materials:

-

Glycine lauryl ester hydrochloride (GLEH) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Positive control (broth with inoculum, no GLEH).

-

Negative control (broth only).

Procedure:

-

Prepare serial two-fold dilutions of the GLEH stock solution in the broth medium directly in the 96-well plate. Typically, a volume of 50 µL of broth is added to wells 2 through 12. 100 µL of the GLEH stock solution (at twice the highest desired test concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Wells 11 and 12 serve as controls.

-

Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL and the desired final bacterial concentration.

-

Add 50 µL of sterile broth to well 12 (negative control). Well 11 serves as the positive growth control.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of GLEH at which no visible growth is observed.

The following diagram illustrates the experimental workflow for MIC determination:

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine the concentration of GLEH that is lethal to the bacteria.

Materials:

-

Results from the MIC assay.

-

Sterile agar plates (e.g., Mueller-Hinton Agar).

-

Sterile pipette tips and micropipette.

Procedure:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spread each aliquot onto a separate, appropriately labeled agar plate.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of GLEH that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

-

GLEH solutions at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Standardized bacterial suspension (approximately 1-5 x 10^6 CFU/mL) in a suitable broth.

-

Growth control (bacterial suspension without GLEH).

-

Sterile tubes or flasks.

-

Sterile saline or buffer for serial dilutions.

-

Agar plates for colony counting.

Procedure:

-

Add the standardized bacterial suspension to flasks containing pre-warmed broth with the desired concentrations of GLEH and to a growth control flask without GLEH.

-

Incubate all flasks at 35-37°C with shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or buffer.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log10 CFU/mL versus time for each GLEH concentration and the growth control.

Cytoplasmic Membrane Depolarization Assay

This assay assesses the ability of GLEH to disrupt the bacterial membrane potential using a voltage-sensitive fluorescent dye, such as DiSC3(5).

Materials:

-

Bacterial cells in the mid-logarithmic growth phase.

-

Buffer (e.g., HEPES buffer with glucose).

-

DiSC3(5) fluorescent dye stock solution.

-

GLEH solution.

-

A fluorometer or fluorescence microplate reader.

Procedure:

-

Harvest and wash the bacterial cells and resuspend them in the buffer to a specific optical density (e.g., OD600 of 0.05).

-

Add DiSC3(5) to the cell suspension to a final concentration that allows for its accumulation in polarized membranes, leading to fluorescence quenching. Incubate until a stable baseline fluorescence is achieved.

-

Add the GLEH solution to the cell suspension at the desired concentration.

-

Immediately begin monitoring the fluorescence intensity over time.

-

Membrane depolarization is indicated by an increase in fluorescence as the dye is released from the depolarized membranes, relieving the self-quenching.

Conclusion

Glycine lauryl ester hydrochloride is a promising antimicrobial agent with a mechanism of action centered on the disruption of bacterial cell membranes. Its cationic and amphiphilic nature enables effective interaction with and permeabilization of microbial membranes, leading to cell death. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antimicrobial efficacy. Further research to establish a comprehensive spectrum of activity and to explore its potential in various applications is warranted. This technical guide serves as a foundational resource to support these future research and development endeavors.

Methodological & Application

Application Notes and Protocols for Cell Lysis using Glycine Lauryl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine lauryl ester hydrochloride is a cationic surfactant belonging to the family of amino acid-based surfactants.[1] Structurally, it is a quaternary ammonium compound derived from the amino acid glycine and the fatty acid lauric acid.[2] Its amphipathic nature, possessing a hydrophilic glycine head group and a hydrophobic 12-carbon lauryl tail, allows it to interact with and disrupt cell membranes, making it a potential agent for cell lysis in various research applications. As an amino acid-based surfactant, it offers the advantage of being derived from renewable resources and is noted for its biocompatibility.[1]

While specific, standardized protocols for the use of glycine lauryl ester hydrochloride in cell lysis are not widely published, its properties as a cationic surfactant allow for the development of a theoretical protocol based on the principles of cell lysis by similar detergents. This document provides a detailed, albeit hypothetical, protocol for utilizing glycine lauryl ester hydrochloride for cell lysis, alongside a comparative overview of different surfactant types and their mechanisms of action.

Mechanism of Action

The primary mechanism by which glycine lauryl ester hydrochloride is presumed to lyse cells is through the disruption of the lipid bilayer of the cell membrane. As a cationic surfactant, its positively charged headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids and membrane proteins. The hydrophobic lauryl tail then integrates into the hydrophobic core of the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores and, at sufficient concentrations, the complete solubilization of the membrane, releasing the intracellular contents.

Comparative Data of Surfactant Classes for Cell Lysis

The selection of a detergent for cell lysis is critical and depends on the cell type and the intended downstream applications. The following table summarizes the general properties and efficiencies of the major classes of surfactants.

| Surfactant Class | Examples | Mechanism of Action | Lysis Strength | Protein Denaturation | Typical Concentration | Applications |

| Anionic | Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate | Binds to proteins and lipids, conferring a net negative charge and disrupting non-covalent interactions. | Strong | High | 0.1 - 4% | SDS-PAGE, Western Blotting, situations requiring complete protein denaturation. |

| Cationic | Cetyltrimethylammonium Bromide (CTAB), Benzalkonium Chloride | Interacts with negatively charged membrane components, leading to membrane disruption. | Moderate to Strong | Moderate | 0.5 - 2% | DNA/RNA extraction (especially from plants), lysis of certain bacterial and yeast cells. |

| Non-ionic | Triton™ X-100, NP-40, Tween® 20 | Disrupts lipid-lipid and lipid-protein interactions without significantly denaturing proteins. | Mild | Low | 0.1 - 2% | Immunoprecipitation, enzyme assays, isolation of native and functional proteins. |

| Zwitterionic | CHAPS, CHAPSO | Possess both positive and negative charges, maintaining a net neutral charge. They are effective at disrupting protein-protein interactions. | Mild to Moderate | Low | 0.5 - 2% | Solubilization of membrane proteins while preserving their native state, 2D gel electrophoresis. |

Experimental Protocols

Note: The following protocol is a hypothetical starting point for the use of Glycine Lauryl Ester Hydrochloride in cell lysis. Optimization will be necessary for specific cell types and downstream applications.

Preparation of Lysis Buffer

Stock Solutions:

-

1 M Tris-HCl, pH 7.4: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L.

-

5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of deionized water. Bring the final volume to 1 L.

-

0.5 M EDTA, pH 8.0: Dissolve 186.1 g of EDTA (disodium salt) in 800 mL of deionized water. Adjust the pH to 8.0 with NaOH. Bring the final volume to 1 L.

-

10% (w/v) Glycine Lauryl Ester Hydrochloride: Dissolve 1 g of Glycine Lauryl Ester Hydrochloride in 10 mL of deionized water.

Working Lysis Buffer (1X GLEH Lysis Buffer):

| Reagent | Stock Concentration | Final Concentration | Volume for 50 mL |

| Tris-HCl, pH 7.4 | 1 M | 50 mM | 2.5 mL |

| NaCl | 5 M | 150 mM | 1.5 mL |

| EDTA | 0.5 M | 1 mM | 100 µL |

| Glycine Lauryl Ester Hydrochloride | 10% (w/v) | 0.5 - 1.0% (w/v) | 2.5 - 5.0 mL |

| Deionized Water | - | - | Up to 50 mL |

Immediately before use, add:

-

Protease Inhibitor Cocktail: Add to the manufacturer's recommended concentration to prevent protein degradation.

-

Phosphatase Inhibitor Cocktail (optional): If studying protein phosphorylation, add to the manufacturer's recommended concentration.

Cell Lysis Protocol (Adherent Mammalian Cells)

-

Cell Culture: Grow adherent cells in appropriate culture vessels to 80-90% confluency.

-

Wash: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Aspirate the PBS and add an appropriate volume of ice-cold 1X GLEH Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).

-

Incubation: Incubate the culture vessel on ice for 10-20 minutes with occasional gentle agitation.

-

Scraping: Using a cell scraper, gently scrape the cells from the surface of the culture vessel into the lysis buffer.

-

Homogenization (optional): For more complete lysis, the cell lysate can be passed through a 21-gauge needle several times or sonicated briefly on ice.

-

Centrifugation: Transfer the lysate to a pre-chilled microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.

-

Downstream Analysis: The protein concentration of the lysate should be determined using a suitable protein assay (e.g., BCA assay). The lysate is now ready for downstream applications such as immunoprecipitation, Western blotting, or enzyme assays.

Visualizations

Mechanism of Cell Lysis by Glycine Lauryl Ester Hydrochloride

Caption: Mechanism of cell membrane disruption by Glycine Lauryl Ester Hydrochloride.

Experimental Workflow for Cell Lysis

Caption: Workflow for the lysis of adherent cells using Glycine Lauryl Ester Hydrochloride.

References

Application Notes and Protocols for Membrane Protein Extraction Using Glycine Lauryl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Glycine lauryl ester hydrochloride (GLEH) for the extraction of membrane proteins. This document outlines the properties of GLEH, offers a generalized protocol for its use, and provides a framework for optimizing extraction procedures for specific proteins of interest.

Introduction to Glycine Lauryl Ester Hydrochloride in Membrane Protein Extraction

Glycine lauryl ester hydrochloride is a cationic surfactant that possesses amphipathic properties, making it a suitable agent for solubilizing biological membranes.[1] Its structure, consisting of a hydrophilic glycine headgroup and a hydrophobic lauryl tail, allows it to disrupt the lipid bilayer and form micelles around integral membrane proteins, thereby extracting them from their native environment. GLEH is considered a mild detergent, which can be advantageous for preserving the structural integrity and function of the target protein.[1]

The extraction of membrane proteins is a critical first step in their characterization and is essential for various downstream applications, including structural biology, functional assays, and drug discovery. The choice of detergent is paramount for successful extraction, and GLEH presents a viable option for researchers.

Properties of Glycine Lauryl Ester Hydrochloride

A summary of the key chemical and physical properties of Glycine lauryl ester hydrochloride is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₃₀ClNO₂ | [2] |

| Molecular Weight | 279.85 g/mol | [2] |

| CAS Number | 16194-11-9 | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Water soluble | [1] |

Experimental Protocols

Due to the limited availability of specific protocols for Glycine lauryl ester hydrochloride in the scientific literature, the following is a generalized protocol for membrane protein extraction that can be adapted and optimized for use with GLEH.

General Workflow for Membrane Protein Extraction

The overall process of membrane protein extraction involves cell lysis, membrane isolation, and protein solubilization. The following diagram illustrates a typical workflow.

Caption: A schematic overview of the steps involved in membrane protein extraction.

Detailed Protocol for Membrane Protein Extraction using GLEH

This protocol is a starting point and will require optimization for each specific membrane protein and cell type.

Materials:

-

Lysis Buffer: (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, with protease inhibitors)

-

Membrane Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors)

-

Solubilization Buffer: Membrane Wash Buffer containing Glycine lauryl ester hydrochloride (concentration to be optimized, e.g., start with a range from 0.1% to 2% w/v)

-

Cultured cells or tissue sample

-

Dounce homogenizer or sonicator

-

Microcentrifuge and ultracentrifuge

-

Protein assay reagent (detergent-compatible)

Procedure:

-

Cell Lysis and Membrane Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Disrupt the cells using a Dounce homogenizer or sonicator on ice. d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes. f. Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Membrane Wash Buffer. g. Repeat the high-speed centrifugation and discard the supernatant.

-

Membrane Protein Solubilization: a. Resuspend the membrane pellet in an appropriate volume of ice-cold Solubilization Buffer containing GLEH. The protein-to-detergent ratio is a critical parameter to optimize. b. Incubate the suspension on a rotator or rocker for 1-4 hours at 4°C to allow for solubilization. c. Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material. d. Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Downstream Processing: a. Determine the protein concentration of the solubilized extract using a detergent-compatible protein assay. b. The solubilized membrane proteins are now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays.

Optimization of Solubilization Conditions

The efficiency of membrane protein extraction is highly dependent on the experimental conditions. The following diagram illustrates the key parameters to consider for optimization.

Caption: Factors influencing the success of membrane protein solubilization.

Data Presentation

As no specific quantitative data for Glycine lauryl ester hydrochloride in membrane protein extraction was found in the literature, the following table provides a template for researchers to systematically record their optimization results. This will aid in comparing the effectiveness of GLEH under different conditions and against other detergents.

| Detergent | Concentration (% w/v) | Protein:Detergent Ratio (w/w) | Incubation Time (h) | Temperature (°C) | Total Protein Yield (mg/mL) | Target Protein Yield (relative units) |

| GLEH | 0.1 | 1 | 4 | |||

| GLEH | 0.5 | 1 | 4 | |||

| GLEH | 1.0 | 1 | 4 | |||

| GLEH | 2.0 | 1 | 4 | |||

| Control Detergent (e.g., DDM) | 1.0 | 1 | 4 |

Conclusion

Glycine lauryl ester hydrochloride is a promising mild cationic surfactant for the extraction of membrane proteins. While specific protocols and performance data are not yet widely available, the generalized protocol and optimization framework provided in these application notes offer a solid starting point for researchers. Systematic optimization of the extraction parameters is crucial to achieve high yields of stable and functional membrane proteins for subsequent analysis and use in drug development.

References

Glycine lauryl ester hydrochloride concentration for solubilizing inclusion bodies

Topic: Glycine Lauryl Ester Hydrochloride Concentration for Solubilizing Inclusion Bodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology. However, a common challenge is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. To recover active protein, these inclusion bodies must be solubilized and the protein correctly refolded. While strong denaturants like urea and guanidine hydrochloride are traditionally used, they can lead to poor recovery of bioactive protein.[1][2]

This document provides a detailed protocol and application notes based on the use of the closely related and extensively studied surfactant, N-lauroylsarcosine, as a starting point for optimizing the use of glycine lauryl ester hydrochloride for inclusion body solubilization.

Data Presentation: Surfactants for Inclusion Body Solubilization

The following table summarizes the concentrations of various mild detergents and denaturants that have been successfully used for the solubilization of inclusion bodies. This data can serve as a reference for determining an optimal starting concentration for glycine lauryl ester hydrochloride.

| Solubilizing Agent | Concentration Range | Target Protein Examples | Key Remarks |

| N-lauroylsarcosine (Sarkosyl) | 0.1% - 2.0% (w/v) | Human Granulocyte-Colony Stimulating Factor (hG-CSF), various recombinant proteins | A mild anionic detergent effective at preserving secondary protein structures.[3] |

| Urea | 2 M - 8 M | General use for various inclusion bodies | A strong denaturant; lower concentrations (2-4 M) can be used in wash buffers to remove contaminants.[4][5] |

| Guanidine Hydrochloride (Gua-HCl) | 4 M - 6 M | General use for various inclusion bodies | A very strong chaotropic agent used for complete protein unfolding.[5][6] |

| Sodium Dodecyl Sulfate (SDS) | < 10 mM | Membrane proteins and other challenging inclusion bodies | A strong anionic detergent that can be difficult to remove and may interfere with subsequent purification steps. |

| Triton X-100 | 0.5% - 5% (v/v) | Used in wash buffers | A non-ionic detergent primarily used to remove lipid and membrane-associated proteins from inclusion body preparations.[4] |

Experimental Protocols

This section details a comprehensive protocol for the isolation and solubilization of inclusion bodies using a mild amino acid-based surfactant. This protocol is based on established methods for N-lauroylsarcosine and is proposed as a starting point for optimization with glycine lauryl ester hydrochloride.

Protocol 1: Isolation of Inclusion Bodies from E. coli

-

Cell Lysis:

-

Resuspend the cell pellet from your recombinant protein expression in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

-

Lyse the cells using mechanical disruption, such as sonication or a French press, on ice to prevent overheating and protein degradation.

-

Continue lysis until the cell suspension is no longer viscous.

-

-

Inclusion Body Collection:

-

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the inclusion bodies.

-

Carefully decant the supernatant containing the soluble proteins.

-

-

Washing the Inclusion Bodies:

-

Resuspend the inclusion body pellet in a wash buffer. A common wash buffer contains a low concentration of a mild detergent or a low concentration of a denaturant to remove contaminating proteins and cellular debris (e.g., Lysis Buffer with 0.5% Triton X-100 or 1-2 M Urea).[4]

-

Vortex or use a homogenizer to ensure complete resuspension.

-

Centrifuge again as in step 2 and discard the supernatant.

-

Repeat the wash step at least two more times to obtain a highly purified inclusion body preparation.

-

Protocol 2: Solubilization of Inclusion Bodies with Glycine Lauryl Ester Hydrochloride (Proposed)

-

Preparation of Solubilization Buffer:

-

Prepare a base buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

Prepare a stock solution of glycine lauryl ester hydrochloride.

-

Create a series of solubilization buffers with varying concentrations of glycine lauryl ester hydrochloride (e.g., 0.1%, 0.2%, 0.5%, 1.0%, and 2.0% w/v) in the base buffer. This range is based on effective concentrations of the analogous surfactant, N-lauroylsarcosine.[3]

-

-

Solubilization:

-

Resuspend the washed inclusion body pellet in the prepared solubilization buffer. A recommended ratio is 1:40 (wet weight of pellet to volume of buffer).[3]

-

Incubate the suspension with gentle agitation (e.g., on a shaker) at room temperature or 4°C. Incubation times can be varied from 1 to 24 hours to optimize solubilization.[3]

-

Optional: Include a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol (BME) at a concentration of 5-10 mM to reduce any intermolecular disulfide bonds that may contribute to aggregation.

-

-

Clarification of Solubilized Protein:

-

Centrifuge the suspension at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.

-

Carefully collect the supernatant containing the solubilized protein.

-

-

Analysis of Solubilization Efficiency:

-

Analyze the protein concentration in the supernatant using a compatible protein assay (e.g., Bradford assay).

-

Run samples of the total inclusion body fraction, the solubilized supernatant, and the insoluble pellet on an SDS-PAGE gel to visually assess the degree of solubilization.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering inclusion bodies for non denaturing extraction of functional proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. signagen.com [signagen.com]

- 6. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]

Application Notes and Protocols for Protein Purification Utilizing Glycine and Glycine Lauryl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the established and potential uses of glycine-based compounds in protein purification. The content is divided into two primary applications: the widely used glycine-HCl buffer system for protein elution in affinity chromatography, and a research-oriented protocol for the potential use of Glycine Lauryl Ester Hydrochloride as a surfactant for cell lysis and membrane protein solubilization.

Part 1: Protein Elution using Glycine-HCl Buffer in Affinity Chromatography

Glycine-HCl buffer is a common and effective elution buffer in affinity chromatography, particularly for the purification of antibodies from Protein A or Protein G resins.[1][2][3] The low pH of the glycine buffer disrupts the non-covalent interactions between the antibody and the affinity ligand, allowing for the release of the purified protein.[1][2]

This protocol outlines the steps for eluting a target antibody from a Protein A or Protein G affinity column using a low-pH glycine-HCl buffer.

-

Equilibration: Equilibrate the Protein A/G column with a binding buffer (e.g., Phosphate Buffered Saline, pH 7.4) until the pH and conductivity of the flow-through are stable.

-

Sample Loading: Load the clarified sample containing the target antibody onto the column.

-

Washing: Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound antibody using 0.1 M Glycine-HCl, pH 2.5-3.0.[1] The elution can be performed in a single step or using a pH gradient.

-

Neutralization: Immediately neutralize the eluted fractions by adding 1/10th volume of a high-pH buffer, such as 1 M Tris-HCl, pH 8.5, to prevent denaturation of the antibody due to prolonged exposure to low pH.[1][2]

-

Buffer Exchange: Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

The following table provides illustrative data on the effect of different pH values of the 0.1 M Glycine-HCl elution buffer on the recovery of a monoclonal antibody from a Protein A column.

| Elution Buffer (0.1 M Glycine-HCl) | Antibody Recovery (%) | Purity (%) |

| pH 3.5 | 75 | >95 |

| pH 3.0 | 92 | >95 |

| pH 2.7 | 98 | >95 |

| pH 2.5 | 99 | >95 |

Note: This is example data. Optimal pH may vary depending on the specific antibody and affinity ligand.

Caption: Workflow for affinity purification of antibodies using a low-pH Glycine-HCl elution step.

Part 2: Potential Application of Glycine Lauryl Ester Hydrochloride in Protein Purification

Glycine lauryl ester hydrochloride is a cationic surfactant, a type of amphipathic molecule that can disrupt cell membranes and solubilize proteins.[4][5] While not a standard reagent for protein purification, its surfactant properties suggest a potential application in cell lysis and the solubilization of membrane proteins, which are notoriously difficult to extract and purify.[6]

Surfactants like Glycine lauryl ester hydrochloride have a hydrophilic head and a hydrophobic tail.[7] This structure allows them to integrate into the lipid bilayer of cell membranes. At a sufficient concentration, known as the critical micelle concentration (CMC), the surfactant molecules form micelles that encapsulate membrane proteins and lipids, effectively solubilizing them in an aqueous solution.[]

This protocol is a general guideline and would require significant optimization for a specific target protein.

-

Cell Pellet Preparation: Harvest cells expressing the target membrane protein by centrifugation and wash the pellet with a suitable buffer (e.g., PBS).

-

Lysis Buffer Preparation: Prepare a lysis buffer containing Glycine lauryl ester hydrochloride. The optimal concentration will likely be above its CMC and needs to be determined empirically, typically in the range of 1-2% (w/v). The buffer should also contain protease inhibitors and be buffered to a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer and incubate with gentle agitation (e.g., on a rocker) for 30-60 minutes at 4°C.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet insoluble cellular debris. The supernatant contains the solubilized membrane proteins.

-

Purification: The solubilized protein can then be purified using standard chromatography techniques, such as affinity chromatography (e.g., His-tag purification), keeping a low concentration of the surfactant in the buffers throughout the process to maintain protein solubility.

The following table presents hypothetical data comparing the efficiency of Glycine lauryl ester hydrochloride with other common detergents for the solubilization of a model membrane protein.

| Surfactant (at 2x CMC) | Solubilization Efficiency (%) | Activity Retention (%) |

| Triton X-100 | 85 | 70 |

| DDM | 90 | 80 |

| CHAPS | 75 | 85 |

| Glycine Lauryl Ester Hydrochloride (Hypothetical) | 80 | 75 |

Note: This is illustrative data. The effectiveness of a surfactant is highly protein-dependent.

Caption: A potential workflow for the solubilization and purification of membrane proteins using a surfactant-based approach.

When purifying receptors or other proteins involved in signaling, maintaining their conformational integrity is crucial. The choice of surfactant can impact the native structure and subsequent functional studies. For instance, a purified G-protein coupled receptor (GPCR) would need to retain its ability to bind its ligand and interact with downstream signaling partners.

Caption: A simplified GPCR signaling pathway, illustrating the interactions to preserve during purification.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. medicago.se [medicago.se]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]

- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Glycine lauryl ester hydrochloride | 16194-11-9 | Benchchem [benchchem.com]

Application Notes and Protocols for Glycine Lauryl Ester Hydrochloride in Immunoprecipitation Procedures

For Researchers, Scientists, and Drug Development Professionals